molecular formula C10H16N2O3S B1265393 Amidephrine CAS No. 3354-67-4

Amidephrine

Cat. No.: B1265393
CAS No.: 3354-67-4
M. Wt: 244.31 g/mol
InChI Key: ZHOWHMXTJFZXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidephrine can be synthesized through a multi-step process involving the following key steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, typically involving the reaction of a phenethylamine derivative with a sulfonamide group.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce a hydroxyl group at the β-position.

    Methylation: The final step involves the methylation of the nitrogen atom to yield the desired this compound compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: Amidephrine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonamide group, yielding a simpler phenethylamine derivative.

    Substitution: this compound can undergo substitution reactions where the sulfonamide group is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenethylamine derivatives.

    Substitution: Compounds with different functional groups replacing the sulfonamide group.

Scientific Research Applications

Amidephrine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying adrenergic receptor interactions and developing new adrenergic agonists.

    Biology: Employed in research on the physiological effects of α1-adrenergic receptor activation, including vasoconstriction and blood pressure regulation.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as nasal congestion, hypotension, and shock.

    Industry: Utilized in the development of nasal decongestant formulations and other pharmaceutical products.

Mechanism of Action

Amidephrine exerts its effects by selectively binding to and activating α1-adrenergic receptors. This activation leads to the constriction of blood vessels, resulting in reduced blood flow and decreased nasal congestion . The molecular targets include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels. The activation of these receptors triggers a cascade of intracellular signaling pathways, leading to vasoconstriction and increased blood pressure .

Comparison with Similar Compounds

    Phenylephrine: Another α1-adrenergic receptor agonist used as a nasal decongestant.

    Epinephrine: A non-selective adrenergic agonist with broader applications, including the treatment of anaphylaxis and cardiac arrest.

    Norepinephrine: Primarily used as a vasopressor in critical care settings.

Comparison:

    Selectivity: Amidephrine is more selective for α1-adrenergic receptors compared to epinephrine and norepinephrine, which act on multiple adrenergic receptors.

    Potency: this compound has a higher potency in inducing vasoconstriction compared to phenylephrine.

    Therapeutic Use: While phenylephrine and this compound are both used as nasal decongestants, this compound’s selectivity may offer advantages in terms of reduced side effects.

This compound’s unique selectivity and potency make it a valuable compound for both research and therapeutic applications, distinguishing it from other adrenergic agonists.

Properties

IUPAC Name

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWHMXTJFZXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862664
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2
Record name Amidephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37571-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDEPHRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidephrine
Reactant of Route 2
Amidephrine
Reactant of Route 3
Amidephrine
Reactant of Route 4
Reactant of Route 4
Amidephrine
Reactant of Route 5
Reactant of Route 5
Amidephrine
Reactant of Route 6
Reactant of Route 6
Amidephrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.